2,4-Difluorobenzyl alcohol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

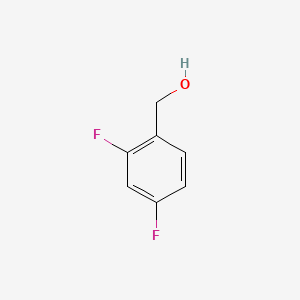

2D Structure

3D Structure

Properties

IUPAC Name |

(2,4-difluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2O/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIJZBWHOHNWJBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70205005 | |

| Record name | 2,4-Difluorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70205005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56456-47-4 | |

| Record name | 2,4-Difluorobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56456-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Difluorobenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056456474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Difluorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70205005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-difluorobenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.702 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIFLUOROBENZYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SVX5XQB2MB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the chemical properties of 2,4-Difluorobenzyl alcohol?

Introduction

2,4-Difluorobenzyl alcohol (CAS No. 56456-47-4) is a fluorinated aromatic alcohol that has emerged as a critical building block in modern organic synthesis.[1] Its strategic importance is most pronounced in the pharmaceutical and agrochemical industries, where the incorporation of fluorine atoms can significantly enhance the metabolic stability, bioavailability, and overall efficacy of active molecules.[1][2] The presence of two electron-withdrawing fluorine atoms on the benzene ring imparts unique reactivity to both the aromatic system and the benzylic alcohol functional group.[1] This guide provides a comprehensive overview of the chemical properties, spectroscopic profile, reactivity, and applications of this compound, tailored for researchers, chemists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

The foundational chemical properties of this compound are derived directly from its structure: a hydroxymethyl group attached to a 2,4-difluorinated phenyl ring.[1] This arrangement makes it a highly reactive and versatile intermediate in organic synthesis.[1]

Caption: Molecular structure of this compound.

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 56456-47-4 | [1][2][3] |

| Molecular Formula | C₇H₆F₂O | [1][2][3] |

| Molecular Weight | 144.12 g/mol | [1][2][3] |

| Appearance | Colorless to light orange/yellow clear liquid | [2] |

| Density | 1.29 g/cm³ | [1][2] |

| Boiling Point | 52°C | [1] |

| Refractive Index (n20D) | 1.487 - 1.49 | [1][2] |

| Purity | ≥96.0% (GC) | [2] |

| Storage Conditions | Store at 2 - 8 °C | [2] |

| Flash Point | 89 °C / 192.2 °F | [4] |

Spectroscopic Profile

Accurate characterization of this compound is essential for its use in synthesis. The following spectroscopic data are characteristic of the compound.

| Technique | Characteristic Features | Reference(s) |

| ¹H NMR | δ 7.45-7.33 (m, 1H, Ar-H), 6.83-6.75 (m, 2H, Ar-H), 4.72 (s, 2H, -CH₂-), 1.79 (br s, 1H, -OH) (200 MHz, CDCl₃) | [5] |

| ¹³C NMR | Data available, typically showing distinct signals for the aromatic carbons (influenced by fluorine coupling) and the benzylic carbon. | [6] |

| IR Spectroscopy | Strong, broad O-H stretch (~3300-3400 cm⁻¹), strong C-O stretch (~1000 cm⁻¹), C-F stretches, and aromatic C=C bands (~1500-1600 cm⁻¹). | [3][7][8] |

| Mass Spectrometry | Molecular Ion (M⁺) peak expected at m/z 144. Common fragmentation patterns for benzyl alcohols include α-cleavage and dehydration. | [3][9] |

Expert Insight: In ¹H NMR analysis, the broad singlet for the hydroxyl proton is typical and can exchange with D₂O, causing the signal to disappear, which is a key confirmation step.[8] The complexity of the aromatic region is due to proton-fluorine and proton-proton coupling.

Chemical Reactivity and Key Reactions

The chemical behavior of this compound is governed by the primary alcohol group and the electron-deficient aromatic ring.

Caption: Key reaction pathways for this compound.

Oxidation Reactions

The oxidation of the primary alcohol group is a cornerstone of its synthetic utility. The product is highly dependent on the choice of oxidizing agent and reaction conditions.[10][11]

-

Partial Oxidation to Aldehyde: Using mild oxidizing agents, this compound can be selectively oxidized to 2,4-Difluorobenzaldehyde.[12] This reaction must be carefully controlled to prevent over-oxidation.[10]

-

Full Oxidation to Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), will oxidize the alcohol directly to 2,4-Difluorobenzoic acid.[12][14] This reaction often proceeds through the aldehyde intermediate, which is rapidly oxidized in the reaction mixture.[10]

-

Protocol Consideration: To ensure complete oxidation, the reaction is typically performed with an excess of the oxidizing agent and often under heating or reflux conditions to drive the reaction to completion.[10]

-

Nucleophilic Substitution

The hydroxyl group can be converted into a good leaving group, facilitating substitution reactions. A common example is the reaction with amines.

-

Reaction with Amines: this compound can react with primary or secondary amines to form the corresponding N-substituted 2,4-difluorobenzylamines.[15]

-

Mechanistic Insight: This reaction typically requires an acid catalyst. The acid protonates the hydroxyl group, converting it into a better leaving group (-OH₂⁺). The amine then acts as a nucleophile, attacking the benzylic carbon and displacing water.[15] This transformation is fundamental for building more complex pharmaceutical scaffolds.

-

Reaction with Active Metals

Like other alcohols, it reacts with alkali metals to form alkoxides.

-

Alkoxide Formation: The reaction with a reactive metal like sodium (Na) results in the deprotonation of the hydroxyl group, yielding sodium 2,4-difluorobenzyl alkoxide and hydrogen gas.[16]

-

Synthetic Utility: The resulting alkoxide is a potent nucleophile and base, useful for subsequent reactions such as Williamson ether synthesis.

-

Synthesis Protocol

This compound is commonly prepared via the reduction of its corresponding aldehyde, 2,4-difluorobenzaldehyde. Sodium borohydride (NaBH₄) is a preferred reagent for this transformation due to its selectivity and mild reaction conditions.

Caption: Synthesis of this compound.

Experimental Protocol: Reduction of 2,4-Difluorobenzaldehyde[6]

-

Dissolution: Dissolve 2,4-difluorobenzaldehyde (1 equivalent) in methanol (CH₃OH) in a suitable reaction flask.

-

Cooling: Cool the stirred solution to 0°C using an ice bath.

-

Reagent Addition: Add sodium borohydride (NaBH₄) (2 equivalents) portion-wise to the cooled solution, maintaining the temperature at 0°C.

-

Reaction: Stir the reaction mixture at 0°C for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching & Extraction: Upon completion, remove the methanol under reduced pressure. Dilute the residue with ice-cold water and extract the product with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material by silica gel column chromatography to afford this compound as a colorless liquid.[5]

Applications in Drug Discovery and Materials Science

The unique properties conferred by the difluoro substitution pattern make this alcohol a valuable intermediate.

-

Pharmaceutical Development: It is a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1][2] The fluorine atoms can modulate pKa, improve binding affinity, and block metabolic pathways, leading to drugs with improved pharmacokinetic profiles.[1]

-

Agrochemicals: It serves as a precursor for advanced pesticides and herbicides, where the fluorine substituents enhance biological activity.[1]

-

Organic Synthesis: Beyond specific industries, it is a versatile building block for creating complex molecules with specific functional groups, enhancing the efficiency of chemical reactions.[2]

Safety and Handling

Proper handling of this compound is essential in a laboratory setting.

-

Hazards: The compound is classified as a combustible liquid.[4] It is also reported to cause skin and eye irritation.[17]

-

Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4] Handle in a well-ventilated area or a chemical fume hood.[4] Keep away from heat, sparks, and open flames.[4]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place between 2-8 °C.[2][4]

Conclusion

This compound is a synthetically versatile intermediate whose value is defined by the nuanced reactivity of its primary alcohol function, influenced by the strong electron-withdrawing effects of the two fluorine atoms on the aromatic ring. A thorough understanding of its spectroscopic signature, reaction pathways—especially oxidation and nucleophilic substitution—and handling requirements is critical for its effective and safe utilization in the synthesis of high-value compounds in the pharmaceutical, agrochemical, and materials science sectors.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound [webbook.nist.gov]

- 4. fishersci.com [fishersci.com]

- 5. This compound | 56456-47-4 [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. This compound | C7H6F2O | CID 91867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. This compound [webbook.nist.gov]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. 9.8 Oxidation of Alcohols – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 12. kaibangchem.com [kaibangchem.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]

- 15. kaibangchem.com [kaibangchem.com]

- 16. kaibangchem.com [kaibangchem.com]

- 17. capotchem.com [capotchem.com]

An In-depth Technical Guide to 2,4-Difluorobenzyl Alcohol: Properties, Synthesis, and Applications in Drug Development

This guide provides a comprehensive technical overview of 2,4-Difluorobenzyl alcohol (CAS No. 56456-47-4), a critical fluorinated building block for researchers, scientists, and professionals in drug development and fine chemical synthesis. We will delve into its chemical properties, explore detailed synthesis protocols with mechanistic insights, discuss its significant role in the pharmaceutical industry, and provide essential safety and handling information.

Core Chemical and Physical Properties

This compound is a versatile organic compound distinguished by the presence of two fluorine atoms on the benzene ring.[1][2] This substitution pattern significantly influences its reactivity and the properties of its derivatives, making it a valuable intermediate in organic synthesis.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 56456-47-4 | [1][3][4] |

| Molecular Formula | C₇H₆F₂O | [1][4] |

| Molecular Weight | 144.12 g/mol | [1][4] |

| Appearance | Colorless to light orange to yellow clear liquid | [1][3] |

| Density | 1.29 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.487-1.490 | [1][3] |

| Purity | ≥ 96% (GC) | [1] |

| Storage Conditions | 2 - 8 °C | [1] |

Synthesis of this compound: A Validated Protocol

The most common and efficient laboratory-scale synthesis of this compound involves the reduction of 2,4-difluorobenzaldehyde. This method is favored for its high yield and straightforward procedure.

Reaction Scheme

Caption: Synthesis of this compound via reduction of 2,4-difluorobenzaldehyde.

Step-by-Step Experimental Protocol

This protocol is based on established laboratory procedures.[3]

-

Reaction Setup: To a stirred solution of 2,4-difluorobenzaldehyde (500 mg, 3.52 mmol) in methanol (8 mL) in a round-bottom flask, cool the mixture to 0°C using an ice bath.

-

Causality: Methanol is an excellent solvent for both the aldehyde and the reducing agent. The reaction is conducted at 0°C to control the reaction rate and prevent potential side reactions.

-

-

Addition of Reducing Agent: Add sodium borohydride (NaBH₄) (266 mg, 7.04 mmol) portion-wise to the cooled solution.

-

Causality: Sodium borohydride is a mild and selective reducing agent that efficiently reduces aldehydes to primary alcohols. Using a molar excess ensures the complete conversion of the starting material.

-

-

Reaction Monitoring: Stir the reaction mixture at 0°C for 1 hour. Monitor the completion of the reaction using Thin Layer Chromatography (TLC).

-

Self-Validation: TLC allows for the visual confirmation of the disappearance of the starting material (aldehyde) and the appearance of the product (alcohol), ensuring the reaction has gone to completion before proceeding to the workup.

-

-

Workup: a. Remove the methanol under reduced pressure. b. Dilute the residue with ice-cold water (40 mL) and extract with ethyl acetate (2 x 20 mL).

- Causality: Water is added to quench any unreacted sodium borohydride. Ethyl acetate is an effective extraction solvent for the product. c. Wash the combined organic layers with water (40 mL) and brine (40 mL).

- Causality: Washing with water removes any remaining water-soluble impurities, and the brine wash helps to remove residual water from the organic layer. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure to obtain the crude material.

-

Purification: Purify the crude product by silica gel column chromatography, eluting with 10% ethyl acetate in hexanes to afford this compound (450 mg, 3.12 mmol, 88% yield) as a colorless liquid.

-

Self-Validation: Column chromatography separates the desired product from any unreacted starting material or byproducts, ensuring a high purity of the final compound.

-

Applications in Pharmaceutical and Agrochemical Synthesis

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] The presence of fluorine atoms can enhance the metabolic stability, bioavailability, and binding affinity of the final active pharmaceutical ingredient (API).[2][5]

Keystone Intermediate in Voriconazole Synthesis

A prominent application of this compound is in the synthesis of the triazole antifungal agent, Voriconazole.[6][7][8] Voriconazole is used to treat serious fungal infections.[7] While the direct alcohol is not always the starting material in every published synthesis, its corresponding derivatives, such as 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one, are derived from precursors of this compound.[7][9][10]

Caption: Simplified synthetic pathway from this compound to Voriconazole.

Role in Agrochemicals and Other Fine Chemicals

Beyond pharmaceuticals, this compound serves as a precursor for advanced pesticides and herbicides.[2] Its derivatives are also employed in the development of advanced materials, such as coatings and polymers, where the fluorine substituents can enhance durability and resistance to environmental factors.[5]

Analytical Characterization

A comprehensive analysis is crucial to confirm the identity and purity of this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Key Features | Source |

| ¹H NMR (200 MHz, CDCl₃) | δ 7.45-7.33 (m, 1H), 6.83-6.75 (m, 2H), 4.72 (s, 2H), 1.79 (br s, OH) | [3] |

| ¹³C NMR | Characteristic shifts for the fluorinated aromatic carbons and the benzylic carbon. | [11] |

| IR Spectroscopy | Strong, broad O-H stretch (~3300-3400 cm⁻¹), C-O stretch (~1000 cm⁻¹). | [4][12] |

| Mass Spectrometry (GC-MS) | Molecular ion peak (M⁺) at m/z 144. | [4][13] |

Analytical Method by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of this compound. A typical method would involve:

-

Column: Agilent DB-624 (or equivalent)

-

Carrier Gas: Helium

-

Injection: Splitless

-

MS Detector: Electron Ionization (EI) in Single Ion Monitoring (SIM) mode

-

Ions Monitored: m/z 144 (quantitation) and 123 (confirmation)[13]

Safety, Handling, and Storage

Proper handling and storage of this compound are essential for laboratory safety.

-

Hazard Classification: This chemical is considered a combustible liquid.[14]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[14]

-

Handling: Ensure adequate ventilation. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Keep away from open flames, hot surfaces, and sources of ignition.[14]

-

Storage: Store in a well-ventilated place and keep cool. Keep containers tightly closed in a dry, cool place.[1][14]

-

First Aid:

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 56456-47-4 [chemicalbook.com]

- 4. This compound [webbook.nist.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Process For Synthesis Of Voriconazole [quickcompany.in]

- 9. US20080194820A1 - Process For Preparing Voriconazole - Google Patents [patents.google.com]

- 10. VORICONAZOLE INTERMEDIATE AND VORICONAZOLE SYNTHESIS METHOD - Patent 3395813 [data.epo.org]

- 11. spectrabase.com [spectrabase.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. epa.gov [epa.gov]

- 14. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Molecular Structure and Application of 2,4-Difluorobenzyl Alcohol

Foreword: The Strategic Importance of Fluorination in Modern Chemistry

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of rational design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered electronic character—make fluorinated synthons invaluable tools for the medicinal chemist. Among these, 2,4-Difluorobenzyl alcohol emerges as a pivotal building block, its structural attributes lending themselves to the synthesis of a new generation of therapeutics and advanced materials. This guide provides a comprehensive exploration of its molecular architecture, the analytical methodologies used to confirm it, and the practical considerations for its synthesis and application.

Core Chemical Identity and Physicochemical Properties

This compound, registered under CAS number 56456-47-4, is a substituted aromatic alcohol.[1][2][3] Structurally, it consists of a benzyl alcohol core with two fluorine atoms substituting hydrogen at positions 2 and 4 of the benzene ring. This specific substitution pattern is not arbitrary; it is a deliberate design element in many synthetic pathways that leverages the powerful electron-withdrawing nature of fluorine to modulate the reactivity and biological activity of derivative compounds.

The physical and chemical properties of this compound are summarized below, providing a foundational dataset for laboratory applications.

| Property | Value | Source |

| Molecular Formula | C₇H₆F₂O | [1][2][4][5] |

| Molecular Weight | 144.12 g/mol | [1][2][4][5] |

| CAS Number | 56456-47-4 | [1][5] |

| Appearance | Colorless to light yellow liquid | [6] |

| Density | 1.29 g/mL at 25 °C | [7] |

| Refractive Index (n²⁰/D) | 1.487 | [7] |

| IUPAC Name | (2,4-difluorophenyl)methanol | [5] |

Elucidation of the Molecular Structure

The definitive structure of this compound is established through a convergence of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they create a self-validating system of analysis.

Caption: 2D structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

-

¹H NMR: The proton NMR spectrum is highly characteristic. A 1H NMR spectrum for this compound shows a multiplet for the aromatic protons between δ 7.45-6.75 ppm.[7] The benzylic protons (CH₂) adjacent to the oxygen appear as a singlet around δ 4.72 ppm.[7] A broad singlet, characteristic of the hydroxyl (-OH) proton, is also observed and its chemical shift can vary with concentration and solvent.[7]

-

¹³C NMR: The ¹³C NMR spectrum confirms the presence of seven distinct carbon environments. A key feature is the presence of carbon-fluorine (C-F) coupling, which splits the signals of the carbons directly bonded to fluorine (C2, C4) and those two or three bonds away (C1, C3, C5, C6) into doublets or doublet of doublets, providing unequivocal evidence for the substitution pattern.[8]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule. The spectrum of this compound displays several key absorption bands.[1][9]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~3600-3200 (broad) | O-H stretch | Alcohol (-OH) | Confirms the presence of the hydroxyl group.[10] |

| ~3100-3000 | C-H stretch | Aromatic C-H | Indicates the aromatic ring.[10] |

| ~1600 and ~1500 | C=C stretch | Aromatic Ring | Confirms the benzene ring backbone.[10] |

| ~1300-1000 | C-O stretch | Alcohol (C-O) | Corresponds to the carbon-oxygen single bond.[10] |

| ~1200-1100 | C-F stretch | Aryl-Fluoride | Strong absorptions confirming C-F bonds. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation patterns, further confirming the structure.

-

Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum shows a molecular ion peak at a mass-to-charge ratio (m/z) of 144, corresponding to the molecular weight of the compound (C₇H₆F₂O).[5][11][12][13]

-

Key Fragmentation: A common and significant fragmentation pathway is the loss of the hydroxyl radical (•OH), resulting in a prominent peak at m/z 127 ([M-17]⁺).[11][13] This is due to the formation of a stable benzylic carbocation.

Validated Synthesis Protocol: Reduction of 2,4-Difluorobenzaldehyde

A reliable and widely used method for preparing this compound is the selective reduction of the corresponding aldehyde using sodium borohydride (NaBH₄). This protocol is valued for its high yield, mild reaction conditions, and operational simplicity.

Causality in Experimental Design

-

Choice of Reducing Agent: Sodium borohydride (NaBH₄) is the reagent of choice because it is a mild reducing agent that selectively reduces aldehydes and ketones without affecting other potentially reducible groups, such as the aromatic ring. Its ease of handling compared to more powerful hydrides like lithium aluminum hydride (LAH) makes it ideal for this transformation.

-

Solvent Selection: Methanol (CH₃OH) serves as an excellent solvent as it readily dissolves both the aldehyde starting material and the NaBH₄. It also acts as a proton source to quench the intermediate alkoxide.

-

Temperature Control: The reaction is initiated at 0°C (using an ice bath) to moderate the initial exothermic reaction rate, preventing potential side reactions and ensuring controlled reduction for a higher purity product.

Step-by-Step Methodology

This protocol is adapted from established laboratory procedures.[7]

-

Reaction Setup: To a stirred solution of 2,4-difluorobenzaldehyde (1.0 eq) in methanol (15 mL per gram of aldehyde) in a round-bottom flask, place the flask in an ice-water bath to cool to 0°C.

-

Reagent Addition: Add sodium borohydride (NaBH₄) (2.0 eq) portion-wise to the cooled solution over 15-20 minutes, ensuring the temperature remains below 5°C.

-

Reaction Monitoring: Stir the reaction mixture at 0°C for 1 hour. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

-

Workup and Quenching: Carefully remove the methanol under reduced pressure. Dilute the residue with ice-cold water and perform an extraction with ethyl acetate (2x volume of water).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

-

Final Purification: If necessary, purify the crude liquid via silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent to obtain the final product as a colorless liquid.

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery and Materials Science

The true value of this compound lies in its role as a versatile intermediate.[6] The difluorinated phenyl ring is a privileged scaffold in medicinal chemistry, often referred to as a "pharmacophore."

-

Pharmaceutical Synthesis: This moiety is integral to numerous active pharmaceutical ingredients (APIs). While its amine counterpart, 2,4-difluorobenzylamine, is a more direct precursor in some famous examples, the alcohol is a closely related and synthetically accessible precursor. The 2,4-difluorobenzyl group is found in potent HIV integrase inhibitors like Dolutegravir.[14] Its incorporation enhances binding affinity to target enzymes and improves the drug's pharmacokinetic profile by increasing metabolic stability.[14] The fluorine atoms can also aid in penetration of the blood-brain barrier, making it a valuable component for drugs targeting the central nervous system.[6][14]

-

Agrochemicals: Beyond pharmaceuticals, it serves as a precursor for advanced pesticides and herbicides where the fluorine atoms contribute to increased potency and stability of the final product.[6]

Safety, Handling, and Disposal

As with any laboratory chemical, proper handling of this compound is paramount. The following information is derived from its Safety Data Sheet (SDS).[15]

-

Hazards: The compound is classified as a combustible liquid.[15] It can cause skin and serious eye irritation.

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat. Keep away from heat, sparks, and open flames.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [xieshichem.com]

- 4. capotchem.com [capotchem.com]

- 5. This compound | C7H6F2O | CID 91867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. This compound | 56456-47-4 [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. This compound(56456-47-4) IR Spectrum [m.chemicalbook.com]

- 10. www1.udel.edu [www1.udel.edu]

- 11. kaibangchem.com [kaibangchem.com]

- 12. This compound [webbook.nist.gov]

- 13. my.bchemco.com [my.bchemco.com]

- 14. nbinno.com [nbinno.com]

- 15. fishersci.com [fishersci.com]

A Spectroscopic Guide to 2,4-Difluorobenzyl Alcohol: Elucidating Molecular Structure for Advanced Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Difluorobenzyl alcohol (CAS 56456-47-4) is a key fluorinated building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its fluorine substituents impart unique electronic properties that can enhance biological activity and metabolic stability in target molecules. A thorough understanding of its molecular structure is paramount for its effective utilization in complex synthetic pathways. This technical guide provides a comprehensive analysis of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). By delving into the nuances of its spectral characteristics, this guide serves as an essential resource for scientists engaged in medicinal chemistry, materials science, and organic synthesis, enabling precise structural confirmation and informed decision-making in research and development.

Introduction: The Significance of Spectroscopic Characterization

In the realm of drug discovery and materials science, the precise structural elucidation of organic molecules is a foundational requirement. Spectroscopic techniques provide a non-destructive window into the intricate architecture of molecules, revealing details about connectivity, functional groups, and the electronic environment of atoms. For a molecule like this compound, where the strategic placement of fluorine atoms dictates its reactivity and utility, a multi-faceted spectroscopic approach is indispensable.

This guide will systematically dissect the ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS data of this compound. Beyond a mere presentation of data, it will explore the underlying principles that govern the observed spectral features, offering insights into the influence of the difluoro-substituted aromatic ring on the benzylic alcohol moiety.

Molecular Structure and Key Spectroscopic Features

The molecular structure of this compound forms the basis for interpreting its spectroscopic data. The interplay between the hydroxyl group, the methylene bridge, and the electronically distinct aromatic ring with its two fluorine substituents gives rise to a unique spectral fingerprint.

Figure 1: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR each provide critical and complementary information.

¹H NMR Spectroscopy

The ¹H NMR spectrum reveals the number of distinct proton environments and their connectivity through spin-spin coupling.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H (OH) | ~1.79 | broad singlet | - |

| H-7 (CH₂) | 4.72 | singlet | - |

| H-3, H-5, H-6 | 6.75-6.83, 7.33-7.45 | multiplet | - |

Table 1: ¹H NMR Data for this compound in CDCl₃.[3]

Interpretation:

-

Hydroxyl Proton (OH): The broad singlet around 1.79 ppm is characteristic of a hydroxyl proton.[3] Its broadness is due to chemical exchange with residual water and the absence of observable coupling to the methylene protons.

-

Methylene Protons (H-7): The singlet at 4.72 ppm corresponds to the two benzylic protons.[3] The absence of splitting indicates no adjacent protons, which is consistent with the structure.

-

Aromatic Protons (H-3, H-5, H-6): The aromatic region displays a complex multiplet pattern due to the coupling of the protons with each other and with the two fluorine atoms. The signals are found in the range of 6.75-7.45 ppm.[3]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the presence of fluorine, C-F coupling is observed, which provides valuable structural information.

| Carbon | Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) |

| C-7 (CH₂) | ~58.9 | - |

| Aromatic C | ~104-163 | Yes |

| C-F | ~160-163 | Large ¹JCF |

| C-C-F | ~104-129 | Smaller ²JCF and ³JCF |

Table 2: Predicted ¹³C NMR Data for this compound.

Interpretation:

-

Methylene Carbon (C-7): The benzylic carbon is expected to resonate around 58.9 ppm.

-

Aromatic Carbons: The aromatic carbons appear in the region of approximately 104-163 ppm. The carbons directly bonded to fluorine (C-2 and C-4) will exhibit large one-bond C-F coupling constants (¹JCF) and will be observed as doublets. The other aromatic carbons will show smaller, multi-bond C-F couplings (²JCF and ³JCF), resulting in more complex splitting patterns.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atoms in a molecule.

Interpretation:

Due to the lack of a readily available experimental spectrum, we can predict the approximate chemical shifts based on related structures. For difluorobenzene derivatives, the chemical shifts are influenced by the electronic nature of the substituents. We would expect two distinct signals for the two non-equivalent fluorine atoms in this compound. These signals would likely appear as multiplets due to coupling with the aromatic protons and potentially a small through-space coupling to the benzylic protons.

Caption: General workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorptions corresponding to the O-H, C-H, C-O, and C-F bonds, as well as aromatic C=C stretching.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3300-3400 | O-H stretch (alcohol) | Broad, Strong |

| ~3000-3100 | C-H stretch (aromatic) | Medium |

| ~2850-2960 | C-H stretch (aliphatic CH₂) | Medium |

| ~1600, 1480 | C=C stretch (aromatic) | Medium-Strong |

| ~1200-1300 | C-O stretch (alcohol) | Strong |

| ~1100-1250 | C-F stretch | Strong |

Table 3: Key IR Absorption Bands for this compound.[4]

Interpretation:

-

O-H Stretch: The broad and strong absorption in the 3300-3400 cm⁻¹ region is a definitive indication of the hydroxyl group, with the broadening resulting from hydrogen bonding.

-

C-H Stretches: The absorptions above 3000 cm⁻¹ are characteristic of aromatic C-H stretching, while those below 3000 cm⁻¹ correspond to the aliphatic C-H stretching of the methylene group.

-

Aromatic C=C Stretches: The peaks around 1600 and 1480 cm⁻¹ are due to the carbon-carbon double bond stretching vibrations within the benzene ring.

-

C-O Stretch: A strong band in the 1200-1300 cm⁻¹ region is indicative of the C-O stretching of the primary alcohol.

-

C-F Stretches: The strong absorptions in the 1100-1250 cm⁻¹ range are characteristic of the C-F stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

| m/z | Proposed Fragment |

| 144 | [M]⁺ (Molecular Ion) |

| 127 | [M - OH]⁺ |

| 115 | [M - CH₂OH]⁺ |

| 109 | [C₆H₃F₂]⁺ |

Table 4: Major Fragments in the Mass Spectrum of this compound.

Interpretation:

-

Molecular Ion Peak: The peak at m/z 144 corresponds to the molecular weight of this compound (C₇H₆F₂O), confirming its elemental composition.

-

Fragmentation Pattern: The fragmentation is characteristic of a benzyl alcohol derivative. The loss of a hydroxyl radical (-OH) results in the peak at m/z 127. The loss of the hydroxymethyl radical (-CH₂OH) gives rise to the peak at m/z 115. The peak at m/z 109 corresponds to the difluorophenyl cation.

Caption: Proposed fragmentation pathway for this compound in mass spectrometry.

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) may be required.

-

¹⁹F NMR Acquisition: Acquire the spectrum with proton decoupling. A reference standard such as CFCl₃ (δ = 0.00 ppm) or an external standard can be used.

-

Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

IR Spectroscopy (ATR-FTIR)

-

Background Collection: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal to account for atmospheric and instrumental interferences.

-

Sample Application: Place a small drop of neat this compound directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or methanol.

-

GC Separation: Inject a small volume (e.g., 1 µL) of the solution into a gas chromatograph (GC) equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The GC oven temperature program should be optimized to ensure good separation from any impurities.

-

MS Detection: The eluent from the GC column is introduced into the ion source of the mass spectrometer (typically using Electron Ionization - EI at 70 eV). The mass analyzer scans a range of m/z values (e.g., 40-400) to detect the molecular ion and its fragments.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. Compare the spectrum with library data for confirmation.

Conclusion

The comprehensive spectroscopic analysis of this compound provides a detailed and unambiguous confirmation of its molecular structure. The combined data from NMR (¹H, ¹³C, and ¹⁹F), IR, and MS offer a synergistic approach to structural elucidation, where each technique provides unique and complementary information. For researchers and scientists in drug development and related fields, this in-depth understanding is crucial for quality control, reaction monitoring, and the rational design of new molecules. The protocols and interpretations presented in this guide serve as a practical resource for the effective spectroscopic characterization of this important fluorinated building block.

References

A Technical Guide to the Physical Properties of 2,4-Difluorobenzyl Alcohol for Advanced Research and Development

This guide provides an in-depth analysis of the key physical properties of 2,4-Difluorobenzyl alcohol (CAS RN: 56456-47-4), a critical intermediate in the pharmaceutical and agrochemical industries.[1][2] For researchers, scientists, and drug development professionals, a comprehensive understanding of its melting point, boiling point, and density is paramount for optimizing reaction conditions, ensuring purity, and developing robust synthetic protocols. This document moves beyond a simple recitation of values to explain the causality behind their determination and their practical implications in a laboratory and manufacturing context.

Core Physical Properties: A Foundation for Synthesis

The physical characteristics of a chemical compound are fundamental to its handling, reaction kinetics, and purification. For this compound, a colorless to light orange or yellow clear liquid, these properties dictate its behavior under various experimental conditions.[2][3] The presence of two fluorine atoms on the phenyl ring significantly influences its electronic properties, reactivity, and intermolecular forces, which in turn determine its physical state and constants.[1]

Data Summary

A compilation of the reported physical properties of this compound is presented below. These values serve as a critical reference for experimental design.

| Physical Property | Reported Value | Significance in R&D |

| Melting Point | Approximately -10°C[4] | Indicates the compound is liquid under standard laboratory conditions, simplifying handling and transfer. |

| Boiling Point | 207-209°C[4] | Essential for purification by distillation and for defining the upper-temperature limits of reactions to prevent degradation. |

| Density | Approximately 1.29 g/cm³ (or g/mL) at 20-25°C[1][2][3][4][5] | Crucial for accurate mass calculations from measured volumes and for solvent selection in extractions and chromatography. |

Experimental Determination of Physical Properties: Methodologies and Rationale

The accuracy of the physical data is contingent upon the rigor of the experimental methods used for their determination. The following sections detail the standard protocols for measuring the melting point, boiling point, and density, emphasizing the principles that ensure data integrity.

Melting Point Determination

The melting point of a substance is the temperature at which it transitions from a solid to a liquid phase at atmospheric pressure.[6] For pure crystalline compounds, this transition occurs over a narrow temperature range, making it a reliable indicator of purity.[6] Impurities typically cause a depression and broadening of the melting point range.[6]

Experimental Protocol: Capillary Method

The capillary method is a common and accurate technique for determining the melting point of an organic solid.

-

Sample Preparation: A small amount of the solid compound is finely powdered and packed into a capillary tube, sealed at one end, to a height of 1-2 cm.[7][8]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[7] This assembly is then placed in a melting point apparatus, such as a Thiele tube or a modern digital instrument with a heated metal block.

-

Heating and Observation: The apparatus is heated slowly, at a rate of about 2°C per minute, to ensure uniform temperature distribution.

-

Data Recording: The temperature at which the substance begins to melt (t1) and the temperature at which it has completely melted (t2) are recorded.[8] The melting point is reported as the range between t1 and t2.

Diagram: Workflow for Melting Point Determination

Caption: Workflow for Melting Point Determination by the Capillary Method.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the external pressure.[9][10] It is a key parameter for the characterization and purification of volatile liquids.

Experimental Protocol: Micro Boiling Point Determination

This method is suitable for small quantities of liquid.

-

Sample Preparation: A small amount of the liquid is placed in a fusion tube.[9] A capillary tube, sealed at one end, is placed inverted into the fusion tube.[9]

-

Apparatus Setup: The fusion tube assembly is attached to a thermometer and heated in a suitable apparatus, such as a Thiele tube or an aluminum block heater.[9][11]

-

Heating and Observation: The apparatus is heated slowly and uniformly.[9] As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.

-

Data Recording: The heating is stopped, and the liquid is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[12] A more common practice is to note the temperature at which a rapid and continuous stream of bubbles emerges.[9]

Diagram: Logic for Boiling Point Identification

Caption: Decision logic for identifying the boiling point during experimental observation.

Density Determination

Density is the mass of a substance per unit volume and is an important intensive property for substance identification.[13] For liquids, density can be easily determined by measuring the mass of a known volume.[13]

Experimental Protocol: Using a Graduated Cylinder and Balance

This is a straightforward method for determining the density of a liquid.[13][14]

-

Mass of Empty Container: Weigh a clean, dry graduated cylinder on an analytical balance and record its mass.[13][14]

-

Volume Measurement: Add a specific volume of this compound to the graduated cylinder. Record the volume accurately, reading from the bottom of the meniscus.[14]

-

Mass of Container and Liquid: Weigh the graduated cylinder containing the liquid and record the combined mass.[13][14]

-

Calculation:

-

Calculate the mass of the liquid by subtracting the mass of the empty cylinder from the combined mass.[14]

-

Calculate the density by dividing the mass of the liquid by its volume.

-

Density = Mass / Volume

-

-

Temperature Control: Record the temperature of the liquid, as density is temperature-dependent.[13]

Diagram: Experimental Workflow for Density Measurement

Caption: Step-by-step workflow for the experimental determination of liquid density.

Conclusion: Practical Implications for the R&D Professional

A precise understanding of the melting point, boiling point, and density of this compound is not merely academic. These physical properties are indispensable for the practical execution of organic synthesis and process development. They inform decisions on purification techniques, such as distillation, where knowledge of the boiling point is critical for separating it from reactants and byproducts. Density is essential for accurate reagent measurement and for designing liquid-liquid extraction protocols. As a key building block in the synthesis of pharmaceuticals and agrochemicals, the reliable characterization of this compound's physical properties ensures reproducibility, scalability, and the overall success of complex synthetic endeavors.[1][2]

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 56456-47-4 | TCI EUROPE N.V. [tcichemicals.com]

- 4. kaibangchem.com [kaibangchem.com]

- 5. This compound | 56456-47-4 [chemicalbook.com]

- 6. athabascau.ca [athabascau.ca]

- 7. scribd.com [scribd.com]

- 8. byjus.com [byjus.com]

- 9. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. byjus.com [byjus.com]

- 12. cdn.juniata.edu [cdn.juniata.edu]

- 13. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 14. chem.libretexts.org [chem.libretexts.org]

Solubility and stability of 2,4-Difluorobenzyl alcohol

An In-Depth Technical Guide to the Solubility and Stability of 2,4-Difluorobenzyl Alcohol for Pharmaceutical Development

Introduction

In the landscape of modern drug discovery and development, the precise characterization of chemical intermediates is paramount. This compound (CAS No. 56456-47-4) has emerged as a critical building block, particularly in the synthesis of Active Pharmaceutical Ingredients (APIs) for neurological conditions and as an important metabolite of drugs like Dolutegravir.[1][2] Its utility stems from the unique physicochemical properties imparted by the difluorinated phenyl ring, which can enhance metabolic stability and binding affinity in the final drug molecule.[1][3]

This guide provides a comprehensive technical overview of the solubility and stability of this compound. As a Senior Application Scientist, my objective is to move beyond mere data presentation and offer a narrative grounded in experimental logic and field-proven insights. The protocols and analyses herein are designed for researchers, chemists, and drug development professionals who require a robust understanding of this intermediate to ensure process integrity, formulation success, and regulatory compliance.

Physicochemical Characterization

A foundational understanding of this compound begins with its core physicochemical properties. These parameters govern its behavior in both synthetic reactions and analytical procedures.

The molecular structure features a polar hydroxyl (-OH) group, which allows for hydrogen bonding, and a difluorinated aromatic ring. The highly electronegative fluorine atoms influence the electron density of the ring, impacting its reactivity and intermolecular interactions.[1]

Caption: Chemical structure of (2,4-difluorophenyl)methanol.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | (2,4-difluorophenyl)methanol | [2][4] |

| Synonyms | Benzenemethanol, 2,4-difluoro- | [2][4] |

| CAS Number | 56456-47-4 | [1][2][5] |

| Molecular Formula | C₇H₆F₂O | [1][2][4] |

| Molecular Weight | 144.12 g/mol | [1][2][4] |

| Appearance | Colorless liquid | [1][5] |

| Density | 1.29 g/mL at 25 °C | [1][5] |

| Boiling Point | 52 °C (Note: Likely at reduced pressure) | [1] |

| Refractive Index | n20/D 1.487 |[1][5] |

Solubility Profile

The solubility of this compound is a critical parameter for its use in synthesis, purification, and formulation. Its amphiphilic nature—possessing both a polar alcohol group and a less polar difluorophenyl ring—suggests a nuanced solubility profile. It is expected to be soluble in a range of organic solvents. The polarity of the parent compound, benzyl alcohol, is rated at 0.608, indicating it is a fairly polar molecule.[6] The addition of two fluorine atoms increases the molecule's polarity and electron-withdrawing nature, which may slightly alter its solubility characteristics compared to the non-fluorinated parent.

Qualitative Solubility Assessment

Based on its structure, a qualitative solubility profile in common laboratory and pharmaceutical solvents can be predicted. This serves as a practical starting point for solvent screening.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

|---|---|---|---|

| Polar Protic | Methanol, Ethanol, Water | Miscible to Soluble | The hydroxyl group can form strong hydrogen bonds with protic solvents. Solubility in water may be limited by the hydrophobic aromatic ring. |

| Polar Aprotic | Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Miscible | Dipole-dipole interactions between the solvent and the polar C-F and C-O bonds dominate. |

| Moderate Polarity | Dichloromethane (DCM), Ethyl Acetate | Soluble | A good balance of interactions between the polar functional groups and the nonpolar aromatic ring. |

| Non-Polar | Toluene, Hexane, Heptane | Sparingly Soluble to Insoluble | The overall polarity of the molecule is too high for significant miscibility with non-polar aliphatic and aromatic hydrocarbons. |

Experimental Protocol: Quantitative Solubility Determination (Shake-Flask Method)

To move beyond qualitative estimates, a quantitative determination is essential. The isothermal shake-flask method is a reliable and widely accepted standard for this purpose.

Causality Behind Experimental Choices:

-

Isothermal Conditions: Solubility is temperature-dependent. Maintaining a constant temperature (e.g., 25 °C) is crucial for reproducibility.

-

Equilibrium Achievement: Shaking the suspension for an extended period (24-48 hours) ensures that a true thermodynamic equilibrium between the dissolved and undissolved solute is reached. Verifying this by taking measurements at multiple time points (e.g., 24h and 48h) is a self-validating step.

-

High-Purity Analyte: Using a well-characterized, high-purity standard of this compound is fundamental to the accuracy of the resulting solubility value.

-

Quantification Method: A validated, stability-indicating HPLC method is chosen for its specificity and sensitivity, ensuring that the measurement reflects the intact molecule and not its potential degradants.

Caption: Workflow for quantitative solubility determination.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Place the vial in an isothermal shaker bath set to the desired temperature (e.g., 25 °C ± 0.5 °C). Agitate for at least 24 hours to allow the system to reach equilibrium.

-

Sample Collection: After 24 hours, cease agitation and allow the suspension to settle. Carefully withdraw an aliquot of the supernatant. To confirm equilibrium, leave the vial shaking and repeat this step at 48 hours. The concentration should be consistent between the two time points.

-

Phase Separation: Immediately filter the collected aliquot through a solvent-compatible 0.22 µm syringe filter to remove all undissolved solids.

-

Quantification: Accurately dilute the filtered, saturated solution with a suitable mobile phase to a concentration that falls within the linear range of a pre-validated HPLC calibration curve.

-

Analysis: Analyze the diluted sample by HPLC. Calculate the concentration in the diluted sample and back-calculate to determine the solubility of this compound in the solvent (e.g., in mg/mL).

Stability Profile and Degradation Pathways

Understanding the stability of this compound is crucial for defining appropriate storage conditions, handling procedures, and predicting its fate in formulation matrices. Under normal storage conditions (in tightly closed containers in a dry, cool, and well-ventilated place), it is considered stable.[7] However, like other benzyl alcohol derivatives, it is susceptible to degradation under specific stress conditions.

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents to prevent chemical reactions.[8]

Proposed Degradation Pathways

The primary degradation pathway for benzyl alcohols is oxidation. The benzylic alcohol group can be oxidized to the corresponding aldehyde and subsequently to the carboxylic acid. In the case of this compound, the expected primary degradant under oxidative stress would be 2,4-difluorobenzaldehyde. Further oxidation would yield 2,4-difluorobenzoic acid.

It has also been reported that benzyl alcohol itself can degrade into benzene, toluene, and benzaldehyde under the high local heat generated by sonication, suggesting thermal lability.[9][10] A similar sensitivity should be considered for its fluorinated analog.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C7H6F2O | CID 91867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound | 56456-47-4 [chemicalbook.com]

- 6. Reagents & Solvents [chem.rochester.edu]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cpb.pharm.or.jp [cpb.pharm.or.jp]

The Difluorobenzyl Group: A Keystone Moiety in Modern Organic Synthesis

Abstract

The introduction of fluorine atoms into organic molecules has become a cornerstone of modern medicinal and materials chemistry, offering a powerful tool to modulate a compound's physicochemical and biological properties. Among the array of fluorinated motifs, the difluorobenzyl group stands out for its unique electronic characteristics and versatile reactivity. This in-depth technical guide provides a comprehensive exploration of the difluorobenzyl group's role in organic synthesis. We will delve into the profound influence of difluoro-substitution on the reactivity of the benzylic position, examining a range of pivotal transformations including nucleophilic substitutions, palladium-catalyzed cross-couplings, oxidations, and reductions. Through a blend of mechanistic insights, field-proven protocols, and illustrative applications, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively harness the synthetic potential of the difluorobenzyl group.

The Electronic Landscape of the Difluorobenzyl Group: More Than Just an Inductive Effect

The presence of two highly electronegative fluorine atoms on the benzene ring dramatically alters the electronic properties of the benzyl group, influencing its reactivity in a multifaceted manner. This goes beyond a simple inductive electron withdrawal. The specific substitution pattern of the fluorine atoms (e.g., 2,4-, 2,6-, 3,5-difluoro) dictates the interplay of inductive and resonance effects, thereby fine-tuning the reactivity of the benzylic carbon.

For instance, fluorine atoms at the ortho and para positions exert a strong -I (inductive) effect, withdrawing electron density from the aromatic ring and the benzylic carbon. This increased electrophilicity at the benzylic position makes it more susceptible to nucleophilic attack.[1][2] Concurrently, the fluorine atoms also participate in a +M (mesomeric) effect by donating a lone pair of electrons to the aromatic π-system. While generally weaker than their inductive effect, this resonance donation can influence the stability of reaction intermediates. The carbon-fluorine bond's exceptional strength also enhances the metabolic stability of molecules containing this moiety, a highly desirable trait in pharmaceutical development.[1]

dot graph TD{ rankdir="LR"; node[shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge[color="#4285F4"];

} caption: "Key Physicochemical Properties of the Difluorobenzyl Group."

Navigating Nucleophilic Substitution Reactions

Difluorobenzyl halides are versatile precursors in organic synthesis, readily undergoing nucleophilic substitution reactions to introduce a wide array of functional groups.[1][2] The electron-withdrawing nature of the fluorine atoms polarizes the carbon-halogen bond, making the benzylic carbon an excellent electrophile.[3][4][5][6][7]

These reactions typically proceed through an SN2 mechanism, particularly with primary difluorobenzyl halides. The rate of reaction is influenced by the nature of the nucleophile, the leaving group, the solvent, and the steric hindrance around the benzylic carbon. However, under conditions that favor carbocation formation (e.g., with tertiary substrates or in polar, protic solvents), an SN1 pathway may be observed.

Table 1: Representative Nucleophilic Substitution Reactions of Difluorobenzyl Halides

| Nucleophile | Reagent Example | Product | Application |

| Hydroxide | NaOH, KOH | Difluorobenzyl alcohol | Precursor for aldehydes, esters |

| Alkoxide | NaOR | Difluorobenzyl ether | Pharmaceuticals, agrochemicals |

| Thiolate | NaSR | Difluorobenzyl sulfide | Synthesis of sulfur-containing compounds[8] |

| Cyanide | NaCN, KCN | Difluorobenzyl nitrile | Intermediate for amines, carboxylic acids |

| Azide | NaN3 | Difluorobenzyl azide | Precursor for amines via reduction |

| Amine | R2NH | Difluorobenzylamine | Active pharmaceutical ingredients (APIs)[9][10][11][12] |

Experimental Protocol: Synthesis of 2,4-Difluorobenzylamine

A common and crucial transformation is the synthesis of difluorobenzylamines, which are key building blocks in many pharmaceuticals.[9][11][12] The reductive amination of 2,4-difluorobenzaldehyde is a widely employed method.

Step-by-step methodology:

-

Reaction Setup: To a solution of 2,4-difluorobenzaldehyde (1.0 eq) in methanol (10 vol) in a round-bottom flask, add the desired amine (e.g., ammonia in methanol, 1.2 eq).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.

-

Reduction: Cool the reaction mixture to 0 °C and add a reducing agent such as sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

-

Work-up: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction by the slow addition of water.

-

Extraction: Remove the methanol under reduced pressure and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation to yield the desired 2,4-difluorobenzylamine.

dot graph TD{ rankdir="LR"; node[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge[color="#34A853"];

} caption: "Reductive Amination for Difluorobenzylamine Synthesis."

Palladium-Catalyzed Cross-Coupling: Forging Carbon-Carbon Bonds

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and the difluorobenzyl group is an active participant in these powerful transformations.[13] Difluorobenzyl derivatives can act as either the electrophilic or nucleophilic partner in various coupling reactions, enabling the construction of complex molecular architectures.[14][15][16]

A notable example is the decarbonylative coupling of difluorobenzyl glutarimides with (hetero)aryl boronate esters.[14] This reaction, catalyzed by a palladium complex with a specific phosphine ligand (PAd2Bu), allows for the formation of difluorobenzyl-substituted (hetero)arenes.[14] The choice of ligand is critical to favor the decarbonylative pathway over the formation of a ketone byproduct.[14]

dot graph TD{ rankdir="TB"; node[shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge[color="#EA4335"];

} caption: "Simplified Palladium-Catalyzed Cross-Coupling Cycle."

The development of methods for the palladium-catalyzed aryldifluoromethylation of aryl halides using aryldifluoromethyl trimethylsilanes represents another significant advancement.[17] This approach provides a direct route to diaryl difluoromethanes, with computational studies indicating that the coordination of the difluorobenzyl π-system to palladium facilitates the crucial reductive elimination step.[17]

Oxidation and Reduction of the Difluorobenzyl Group

The benzylic position of the difluorobenzyl group can be readily oxidized or reduced to access other important functional groups.

Oxidation to Difluorobenzaldehydes and Difluorobenzoic Acids

The oxidation of difluorobenzyl alcohols provides a straightforward route to difluorobenzaldehydes. Common oxidizing agents such as pyridinium chlorochromate (PCC), manganese dioxide (MnO2), or Swern oxidation conditions are effective for this transformation. Further oxidation of the aldehyde or direct oxidation of the alcohol with stronger oxidizing agents like potassium permanganate (KMnO4) or chromic acid yields the corresponding difluorobenzoic acid.

Reduction of Difluorobenzyl Derivatives

The reduction of various difluorobenzyl derivatives is also a synthetically useful process. For instance, difluorobenzyl halides can be reduced to the corresponding difluorotoluenes using reducing agents like lithium aluminum hydride (LAH) or catalytic hydrogenation. Similarly, difluorobenzonitriles can be reduced to difluorobenzylamines, offering an alternative synthetic route to these valuable compounds.[18][19] The reduction of difluorobenzyl ketones yields the corresponding secondary alcohols.

Table 2: Common Oxidation and Reduction Reactions

| Starting Material | Reagent(s) | Product | Transformation |

| Difluorobenzyl alcohol | PCC, MnO2 | Difluorobenzaldehyde | Oxidation |

| Difluorobenzaldehyde | KMnO4, H2CrO4 | Difluorobenzoic acid | Oxidation |

| Difluorobenzyl halide | LAH, H2/Pd-C | Difluorotoluene | Reduction |

| Difluorobenzonitrile | LAH, H2/Ni | Difluorobenzylamine | Reduction |

The Difluorobenzyl Group in Radical Reactions

While ionic reactions of the difluorobenzyl group are more common, it can also participate in radical reactions.[20][21] The benzylic C-H bonds of difluorotoluenes can undergo radical halogenation, typically using N-bromosuccinimide (NBS) with a radical initiator, to form difluorobenzyl halides. The stability of the resulting difluorobenzyl radical is influenced by the fluorine substitution pattern. Spectroscopic studies have been employed to characterize difluorobenzyl radicals generated in the gas phase.[22][23][24]

The Difluorobenzyl Group as a Protecting Group

In multistep syntheses, the protection of reactive functional groups is often necessary.[25][26][27] The difluorobenzyl group can serve as a protecting group for alcohols, amines, and other functionalities. For example, a difluorobenzyl ether can be formed to protect an alcohol.[28][29] The advantage of using a difluorobenzyl protecting group lies in its altered reactivity compared to an unsubstituted benzyl group. The electron-withdrawing fluorine atoms can make the group more stable to certain acidic conditions, while it can still be removed under standard deprotection conditions such as catalytic hydrogenation.

Applications in Drug Discovery and Agrochemicals

The unique properties imparted by the difluorobenzyl group have made it a privileged scaffold in medicinal chemistry and agrochemical research.[1][2][9][10][11][12]

-

Pharmaceuticals: The incorporation of a difluorobenzyl moiety can enhance a drug's metabolic stability, lipophilicity, and binding affinity to its target.[1][2][9] For example, the 2,4-difluorobenzylamine core is found in several antiretroviral drugs, including the HIV integrase inhibitor Dolutegravir.[9] The 2,6-difluorobenzyl group is a component of Rufinamide, an antiepileptic drug.[30] Furthermore, 2,6-difluorobenzyl ethers have been identified as potent and selective RORγt inverse agonists for the treatment of inflammatory diseases.[28][29]

-

Agrochemicals: In the agrochemical industry, the difluorobenzyl group is used to synthesize more potent and environmentally robust herbicides, insecticides, and fungicides.[1][2][12] The enhanced stability of the C-F bond contributes to the longevity and efficacy of these compounds in the field.[1]

Conclusion and Future Outlook

The difluorobenzyl group is a versatile and powerful tool in the arsenal of the modern organic chemist. Its unique electronic properties, arising from the strategic placement of fluorine atoms, provide a handle to fine-tune reactivity and molecular properties. The continued development of novel synthetic methodologies involving the difluorobenzyl group, particularly in the realm of catalysis and C-H functionalization, will undoubtedly unlock new avenues for the synthesis of complex molecules with tailored functions. As our understanding of the intricate interplay of fluorine's effects deepens, the difluorobenzyl moiety is poised to play an even more prominent role in the design and creation of next-generation pharmaceuticals, agrochemicals, and advanced materials.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. web.viu.ca [web.viu.ca]

- 4. oxfordsciencetrove.com [oxfordsciencetrove.com]

- 5. Nucleophilic substitution - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. rammohancollege.ac.in [rammohancollege.ac.in]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

- 10. chemimpex.com [chemimpex.com]

- 11. chemimpex.com [chemimpex.com]

- 12. nbinno.com [nbinno.com]

- 13. nobelprize.org [nobelprize.org]

- 14. Palladium-Catalyzed Decarbonylative Coupling of (Hetero)Aryl Boronate Esters with Difluorobenzyl Glutarimides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 18. Synthesis and application of 4-[(18)F]fluorobenzylamine: A versatile building block for the preparation of PET radiotracers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. US6452056B1 - Process for the preparation of fluorobenzyl derivatives - Google Patents [patents.google.com]

- 20. Unit 5: Radicals and Radical Reactions [research.cm.utexas.edu]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. scispace.com [scispace.com]

- 23. idpublications.org [idpublications.org]

- 24. idpublications.org [idpublications.org]

- 25. Protective Groups [organic-chemistry.org]

- 26. media.neliti.com [media.neliti.com]

- 27. chem.libretexts.org [chem.libretexts.org]

- 28. Discovery of 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. RU2596872C1 - Method of producing mono- and difluoro benzyl chlorides - Google Patents [patents.google.com]

The Dual-Faced Influence of Fluorine: Unpacking the Reactivity of 2,4-Difluorobenzyl Alcohol

An In-depth Technical Guide

Abstract

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science, offering a powerful tool to modulate physicochemical and biological properties.[1][2] 2,4-Difluorobenzyl alcohol stands as a paradigmatic example of a fluorinated building block, where the presence and position of two fluorine atoms create a complex electronic landscape that profoundly dictates its reactivity. This guide provides a detailed examination of the role these fluorine atoms play, moving from fundamental electronic principles to their practical implications in key chemical transformations. We will dissect the interplay of inductive and mesomeric effects, analyze how these forces govern the reactivity of both the benzylic alcohol moiety and the aromatic ring, and provide field-proven experimental protocols for its derivatization.

The Electronic Tug-of-War: How Fluorine Atoms Modulate the Core Structure

The reactivity of this compound is not merely the sum of its parts; it is a direct consequence of the electronic and steric interplay between the two fluorine substituents, the aromatic π-system, and the benzylic alcohol group.

Inductive versus Mesomeric Effects

Fluorine, as the most electronegative element, exerts a powerful inductive electron-withdrawing effect (-I) through the sigma bond network.[2][3] In this compound, this effect significantly reduces the electron density of the aromatic ring, making it more electron-poor than benzene. This has two immediate consequences:

-

It increases the acidity of the hydroxyl proton compared to unsubstituted benzyl alcohol.

-

It destabilizes the formation of a positive charge on the ring, as would occur in the intermediate of an electrophilic aromatic substitution.

Conversely, fluorine possesses lone pairs of electrons that can be donated into the aromatic π-system, a phenomenon known as the mesomeric or resonance effect (+M) .[4] This effect increases electron density at the ortho and para positions relative to the fluorine atom. However, for fluorine, the -I effect is dominant over the +M effect, leading to an overall deactivation of the ring towards electrophilic attack. The +M effect, while weaker, is still crucial for determining the regioselectivity of such reactions.

Caption: Inductive (-I) and mesomeric (+M) effects in this compound.

Impact on the Benzylic Position